What is the chemical structure and molecular weight of diisotridecylamine
What is the chemical structure and molecular weight of diisotridecylamine
An In-depth Technical Guide to Diisotridecylamine: Structure, Properties, Synthesis, and Applications for Scientific Professionals
Abstract
Diisotridecylamine is a high molecular weight, branched-chain secondary amine characterized by the molecular formula C₂₆H₅₅N. Its significant lipophilicity, conferred by two C13 iso-alkyl chains, and the reactivity of its secondary amine group make it a compound of interest in various industrial and research settings. While its primary established application is as a highly effective solvent extractant in hydrometallurgy for the separation of metal ions, its physicochemical properties suggest significant potential in the pharmaceutical sciences. This guide provides a comprehensive technical overview of diisotridecylamine, including its detailed chemical structure, physicochemical characteristics, a step-by-step synthesis protocol, and robust analytical methodologies for quality control. Furthermore, this document explores its potential applications for drug development professionals, specifically as a lipophilic ion-pairing agent to enhance drug delivery and as a complex synthetic intermediate for novel active pharmaceutical ingredients (APIs).
Chemical Identity and Structural Elucidation
Nomenclature and Key Identifiers
The precise identification of diisotridecylamine is critical for regulatory and research purposes. The "isotridecyl" group refers to a branched 13-carbon alkyl chain, most commonly 11-methyldodecyl. It is important to distinguish between the specific isomer and commercially available mixtures.
| Identifier | Value | Reference(s) |
| IUPAC Name | 11-methyl-N-(11-methyldodecyl)dodecan-1-amine | [] |
| CAS Number | 57157-80-9 | [][2] |
| Molecular Formula | C₂₆H₅₅N | [] |
| Molecular Weight | 381.72 g/mol | [] |
| Canonical SMILES | CC(C)CCCCCCCCCCNCCCCCCCCCCC(C)C | [] |
| InChI Key | YOFPVMWVLDSWKR-UHFFFAOYSA-N | [] |
| Synonyms | Di(11-methyldodecyl)amine, ADOGEN 283 | [2] |
Molecular Structure
Diisotridecylamine is a secondary amine, meaning the central nitrogen atom is bonded to two alkyl groups and one hydrogen atom. The key features of its structure are:
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Secondary Amine Core: The N-H group provides a site for protonation, hydrogen bonding, and further chemical reactions, making it a weak base.
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Branched Alkyl Chains: Two isotridecyl (11-methyldodecyl) chains are attached to the nitrogen. These long, bulky, and non-polar chains dominate the molecule's physical properties, rendering it highly lipophilic and essentially immiscible in water. The branching at the C11 position influences the packing of the molecules and modulates its physical properties compared to a linear analogue.
Physicochemical Properties
The physical and chemical properties of diisotridecylamine are fundamental to its application and handling. These are summarized below.
| Property | Value | Reference(s) |
| Physical State | Colorless to light yellow liquid | [3] |
| Odor | Amine-like | [3] |
| Boiling Point | ~455 °C at 760 mmHg (Predicted) | |
| Density | ~0.816 g/cm³ at 25 °C | |
| Flash Point | ~158 °C | |
| Water Solubility | Immiscible | |
| LogP (Predicted) | ~11.5 |
Industrial Synthesis Pathway
Diisotridecylamine is typically synthesized via the reductive amination of isotridecyl alcohol. This process involves reacting the alcohol with ammonia in the presence of a catalyst and hydrogen gas at elevated temperature and pressure.
Reaction Principle
The synthesis is a two-step, one-pot process. First, the isotridecyl alcohol is catalytically dehydrogenated to form an aldehyde intermediate. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated in situ to form the primary amine (isotridecylamine). The primary amine can then react with another molecule of the aldehyde intermediate to form a secondary imine, which upon hydrogenation, yields the final diisotridecylamine product.
Detailed Experimental Protocol
The following protocol is adapted from established industrial synthesis methods[3].
Materials:
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Isotridecyl alcohol (200g, ~1 mol)
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Anhydrous liquid ammonia (85g, ~5 mol)
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Copper-Nickel supported catalyst (20g)
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Hydrogen gas (H₂)
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Nitrogen gas (N₂)
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High-pressure reactor (autoclave) with stirring mechanism and temperature/pressure controls
Procedure:
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Reactor Charging: Charge the high-pressure reactor with isotridecyl alcohol (200g) and the copper-nickel catalyst (20g).
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Inerting: Seal the reactor and purge thoroughly with nitrogen gas to displace all air.
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Reactant Introduction: Introduce anhydrous liquid ammonia (85g) and pressurize the reactor with hydrogen gas to an initial pressure of 0.3 MPa.
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Reaction: Begin high-speed stirring. Heat the reactor to 190°C. The pressure will rise; maintain the reaction pressure at 5 MPa for 10 hours.
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Ammonia Removal: After the initial reaction period, gradually cool the reactor to 80°C. While maintaining stirring, continuously introduce hydrogen gas to vent and replace the remaining ammonia gas.
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Deamination/Hydrogenation: Increase the temperature to 210°C and maintain a pressure of 0.5 MPa with a continuous hydrogen feed for an additional 5 hours to ensure complete conversion to the secondary amine and minimize nitrile byproducts.
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Cool Down and Depressurization: Cool the reactor to below 50°C and slowly vent to atmospheric pressure.
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Purification: Discharge the liquid product and filter to remove the catalyst. The filtrate is then subjected to fractional distillation under vacuum to remove unreacted starting material and primary amine, yielding pure diisotridecylamine.
Process Flow Diagram
Caption: Synthesis workflow for diisotridecylamine.
Analytical and Quality Control Methodologies
Ensuring the identity, purity, and quality of diisotridecylamine requires a suite of analytical techniques. Long-chain amines can be challenging to analyze due to their high boiling points and basicity, which can cause peak tailing in chromatography[4].
Quality Control Workflow
Caption: A typical QC workflow for diisotridecylamine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful tool for confirming the presence of key functional groups. As a secondary amine, the FTIR spectrum of diisotridecylamine is expected to show characteristic absorption bands[5][6]:
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N-H Stretch: A single, weak-to-medium intensity band between 3350-3310 cm⁻¹. This distinguishes it from primary amines (which show two N-H bands) and tertiary amines (which show none).
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C-H Stretch: Strong, sharp bands in the 3000-2850 cm⁻¹ region, characteristic of the abundant aliphatic C-H bonds.
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C-N Stretch: A medium intensity band in the 1250–1020 cm⁻¹ range for the aliphatic C-N bond.
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N-H Wag: A strong, broad band between 910-665 cm⁻¹, characteristic of the out-of-plane N-H bend[5].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for assessing purity and identifying volatile impurities.
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Causality Behind Experimental Choices: The high basicity of the amine can lead to strong interactions with standard silica-based GC columns, resulting in poor peak shape (tailing). To counteract this, a deactivated column is essential. Often, packings are treated with a base like potassium hydroxide (KOH) to mask active sites[4]. Alternatively, derivatization of the amine with an agent like trifluoroacetic anhydride (TFAA) can be used to create a less polar, more volatile derivative that chromatographs more effectively[7][8].
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Expected Results: The mass spectrum under electron impact (EI) ionization would be expected to show fragmentation via alpha-cleavage adjacent to the nitrogen atom, leading to characteristic ions. The molecular ion (m/z = 381.7) may be weak or absent, but fragment ions resulting from the loss of alkyl chains would be prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation.
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¹H NMR: The spectrum would be complex due to the large number of similar aliphatic protons. Key expected signals include:
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A broad singlet corresponding to the N-H proton.
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Multiplets in the 2.5-2.8 ppm range for the -CH₂- groups directly attached to the nitrogen.
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A complex series of overlapping multiplets between ~0.8-1.6 ppm for the bulk of the alkyl chain protons.
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A doublet around 0.85 ppm for the terminal methyl groups of the iso-butyl end.
-
-
¹³C NMR: The spectrum would confirm the number of unique carbon environments. Signals for the carbons alpha to the nitrogen would appear around 40-50 ppm, while the bulk of the aliphatic carbons would resonate between 10-40 ppm.
Applications in Research and Development
While diisotridecylamine has established industrial uses, its properties are highly relevant to modern pharmaceutical research.
Established Application: Solvent Extraction in Hydrometallurgy
Diisotridecylamine is used as an extractant for separating metals like cobalt, nickel, and rare earth elements from acidic aqueous solutions[6]. The long alkyl chains make it soluble in organic solvents (like kerosene), while the amine group provides the reactive site.
Mechanism: The extraction proceeds via an anion exchange mechanism. The secondary amine is first protonated by the acid in the aqueous phase, forming a bulky lipophilic ammonium cation in the organic phase. This cation then pairs with an anionic metal complex (e.g., [CoCl₄]²⁻), extracting it from the aqueous phase into the organic phase.
Caption: Mechanism of metal extraction by diisotridecylamine.
Investigational Roles in Pharmaceutical Sciences
The unique combination of a basic nitrogen center and extreme lipophilicity makes diisotridecylamine a candidate for solving specific challenges in drug development.
Scientific Rationale: Many drug candidates, including peptides, oligonucleotides, and certain small molecules, are highly polar or charged at physiological pH. This limits their ability to cross lipidic biological membranes, such as the intestinal wall or the skin, resulting in poor bioavailability. The ion-pairing strategy involves complexing an ionized drug with an oppositely charged "counter-ion" to form a neutral, more lipophilic complex[9][10]. The long, branched alkyl chains of diisotridecylamine make it an excellent candidate for this purpose.
Mechanism of Action:
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Protonation: In an appropriate formulation, the diisotridecylamine (R₂NH) is protonated to form the diisotridecylammonium cation (R₂NH₂⁺).
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Ion-Pair Formation: This bulky, lipophilic cation forms an ion pair with an anionic drug (Drug⁻).
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Enhanced Partitioning: The resulting neutral, greasy complex [(R₂NH₂⁺)(Drug⁻)] has a much higher partition coefficient (LogP) than the drug alone, enabling it to dissolve in and diffuse across lipid membranes.
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Dissociation: Once across the membrane, the complex can dissociate, releasing the active drug into the target tissue.
Caption: Conceptual workflow of diisotridecylamine as an ion-pairing agent.
Secondary amines are fundamental building blocks in medicinal chemistry, often incorporated into the final structure of APIs[11][12]. Diisotridecylamine can serve as a specialized intermediate to introduce significant lipophilicity and specific steric bulk into a molecule.
-
Rationale for Use: In drug design, modulating lipophilicity is crucial for controlling a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Attaching the diisotridecylamino group to a pharmacophore could:
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Dramatically increase its ability to associate with or embed in cell membranes.
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Target lipid-rich tissues.
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Potentially prolong the drug's half-life by sterically hindering metabolic enzymes.
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Serve as a precursor for tertiary amines or amides with unique properties.
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Laboratory Safety, Handling, and Storage
Diisotridecylamine is a corrosive chemical and requires careful handling in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood.
| Aspect | Guideline |
| GHS Hazards | Corrosive, Acute Toxicity, Environmental Hazard |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, lab coat. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from strong oxidizing agents and acids. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Spill Response | Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |
Conclusion
Diisotridecylamine is a structurally distinct secondary amine whose utility is dictated by its dual nature: a reactive nitrogen center and two large, lipophilic alkyl chains. While its role as a metal extractant in hydrometallurgy is well-established, its potential in the pharmaceutical sciences is significant and warrants further investigation. For researchers and drug development professionals, diisotridecylamine represents a valuable tool, either as a functional excipient to overcome bioavailability challenges through ion-pairing or as a complex building block for synthesizing new chemical entities with tailored lipophilic and steric properties. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount to unlocking its full potential in advanced scientific applications.
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